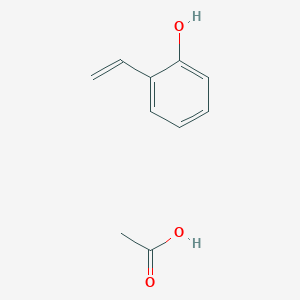

Acetic acid--2-ethenylphenol (1/1)

Beschreibung

Acetic acid–2-ethenylphenol (1/1) is a co-crystal or molecular complex formed between acetic acid (CH₃COOH) and 2-ethenylphenol (C₈H₈O), with a 1:1 stoichiometric ratio. The interaction between acetic acid and 2-ethenylphenol involves hydrogen bonding and π-π stacking, which stabilizes the structure .

Eigenschaften

CAS-Nummer |

59858-52-5 |

|---|---|

Molekularformel |

C10H12O3 |

Molekulargewicht |

180.20 g/mol |

IUPAC-Name |

acetic acid;2-ethenylphenol |

InChI |

InChI=1S/C8H8O.C2H4O2/c1-2-7-5-3-4-6-8(7)9;1-2(3)4/h2-6,9H,1H2;1H3,(H,3,4) |

InChI-Schlüssel |

BKOWBAOXCAZKSB-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)O.C=CC1=CC=CC=C1O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–2-ethenylphenol (1/1) can be achieved through esterification, where acetic acid reacts with 2-ethenylphenol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

CH3COOH+C8H8O→CH3COO-C8H7O+H2O

Industrial Production Methods

Industrial production of acetic acid–2-ethenylphenol (1/1) may involve continuous esterification processes using fixed-bed reactors. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production. The use of catalysts such as ion-exchange resins can enhance the reaction rate and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid–2-ethenylphenol (1/1) can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The vinyl group can be reduced to form ethylphenol.

Substitution: The phenol group can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed

Oxidation: Formation of 2-ethenylquinone.

Reduction: Formation of 2-ethylphenol.

Substitution: Formation of 2-nitro-2-ethenylphenol or 2-bromo-2-ethenylphenol.

Wissenschaftliche Forschungsanwendungen

Acetic acid–2-ethenylphenol (1/1) has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.

Biology: Studied for its potential antimicrobial properties.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of acetic acid–2-ethenylphenol (1/1) involves interactions with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The vinyl group can undergo polymerization reactions, leading to the formation of polymeric materials with unique properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The comparison focuses on structurally or functionally related compounds, including acetic acid, trifluoroacetic acid, and other phenolic derivatives.

Acetic Acid vs. Acetic Acid–2-Ethenylphenol (1/1)

Trifluoroacetic Acid vs. Acetic Acid–2-Ethenylphenol (1/1)

Trifluoroacetic acid (TFA, CF₃COOH) is a stronger acid (pKa ~0.23) compared to acetic acid (pKa ~4.76). Unlike acetic acid–2-ethenylphenol, TFA lacks aromatic or polymerizable groups, limiting its use in materials chemistry. TFA is primarily a solvent and catalyst, whereas the co-crystal structure of acetic acid–2-ethenylphenol may offer unique reactivity for vinyl polymerization or crosslinking .

Other Phenolic Derivatives

- 2-Ethenylphenol (Standalone): Reactive due to the vinyl group; used in resins and adhesives. Its complexation with acetic acid likely modifies solubility and reactivity .

- Phenol-Acetic Acid Systems: Simpler mixtures lack the structural synergy seen in the 1:1 co-crystal, which may enhance thermal stability or catalytic activity.

Research Findings and Data Gaps

- Synthesis and Characterization: confirms the existence of acetic acid–2-ethenylphenol but lacks experimental details (e.g., XRD, FTIR) to validate the co-crystal structure.

- Comparative Reactivity: Unlike trifluoroacetic acid, which is well-studied in electrochemistry and catalysis , the co-crystal’s reactivity remains unexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.